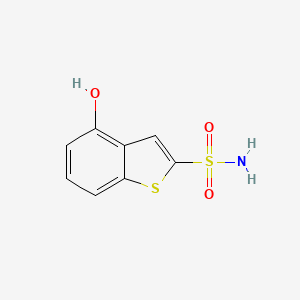
4-Hydroxy-1-benzothiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1-benzothiophene-2-sulfonamide is a chemical compound with the molecular formula C8H7NO3S2 and a molecular weight of 229.27608 g/mol . This compound is part of the thiophene-based sulfonamides, which are known for their significant biological activities, including antibacterial, antiviral, anticancer, and carbonic anhydrase inhibition properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-Hydroxy-1-benzothiophene-2-sulfonamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with various substrates under specific conditions to form the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-1-benzothiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antibacterial, antiviral, and anticancer agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound inhibits these enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various physiological effects, depending on the specific enzyme and its role in the body .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-1-benzothiophene-2-sulfonamide can be compared with other thiophene-based sulfonamides, such as:
4,5-Dichlorothiophene-2-sulfonamide: Known for its strong inhibitory effect on carbonic anhydrase II.
5-(Aminomethyl)thiophene-2-sulfonamide: Exhibits weaker inhibitory effects compared to other derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and chemical reactivity .
Eigenschaften
Molekularformel |
C8H7NO3S2 |
|---|---|
Molekulargewicht |
229.3 g/mol |
IUPAC-Name |
4-hydroxy-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C8H7NO3S2/c9-14(11,12)8-4-5-6(10)2-1-3-7(5)13-8/h1-4,10H,(H2,9,11,12) |
InChI-Schlüssel |
KWNKEEZVYAHKNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=C(SC2=C1)S(=O)(=O)N)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Fluoro-2-(trifluoromethyl)benzo[D]thiazol-7-OL](/img/structure/B8774375.png)







